1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Descripción
This compound (Molecular formula: C₂₇H₃₂N₆; Average mass: 440.595 g/mol) is a pyrido[1,2-a]benzimidazole derivative with a piperazine linker substituted by a 2-(2,5-dimethylpyrrolyl)ethyl group and a propyl chain at position 3 of the benzimidazole core . Its structural complexity arises from the fusion of a pyridine ring with a benzimidazole system, augmented by a carbonitrile group at position 4. The compound’s ChemSpider ID (4277476) and MDL number (MFCD03268799) facilitate its identification in chemical databases .
Propiedades
IUPAC Name |
1-[4-[2-(2,5-dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6/c1-4-7-22-18-26(33-25-9-6-5-8-24(25)29-27(33)23(22)19-28)31-15-12-30(13-16-31)14-17-32-20(2)10-11-21(32)3/h5-6,8-11,18H,4,7,12-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOUVGJPBDKAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CCN5C(=CC=C5C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through the reaction of 2,5-dimethylpyrrole with appropriate reagents under controlled conditions.
Piperazine Ring Formation: The piperazine ring is introduced by reacting the pyrrole derivative with ethyl piperazine.
Coupling with Pyridobenzimidazole: The final step involves coupling the piperazine derivative with a pyridobenzimidazole precursor under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.
Comparación Con Compuestos Similares
Comparison with Structural Analogues
Piperazine-Substituted Derivatives
Key structural analogues differ in the substituents on the piperazine ring:
- 1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (RN: 497865-18-6): Replaces the dimethylpyrrole-ethyl group with a 4-methylphenyl substituent. This modification reduces lipophilicity (predicted logP ~5.5 vs. target compound’s ~6.0) and may alter CNS penetration .
- 1-{4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (MW: 474.01 g/mol; logP: 6.26): Incorporates a chloro-methoxyphenyl group, enhancing halogen-mediated binding to hydrophobic pockets in microbial proteins. Its higher logP suggests superior membrane permeability but lower aqueous solubility compared to the target compound .
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to .
Pyrido[1,2-a]benzimidazole Core Modifications
- Indole-based derivatives (e.g., 4-methoxy or cyano-substituted indole): Exhibit potent antimicrobial activity (MIC ≤12.5 μg/mL against Salmonella typhi). The target compound’s propyl and dimethylpyrrole groups may enhance bacterial membrane disruption but require empirical validation .
- Pyrazolo[4′,3′:5,6]pyrido[1,2-a]benzimidazoles : Fluorescent derivatives used as brighteners. The target compound lacks fluorescent substituents, suggesting divergent applications .
Anxiolytic Potential
Pyrido[1,2-a]benzimidazoles are known GABA-A receptor ligands. The target compound’s dimethylpyrrole-ethyl group may enhance blood-brain barrier penetration compared to simpler aryl-piperazine derivatives (e.g., 4-methylphenyl analogue), aligning with predictive models using SMILES-based descriptors for anxiolytic activity .
Antimicrobial Activity
- Gram-negative bacteria : Indole-based analogues show MICs ≤50 μg/mL against S. typhi . The target compound’s piperazine-pyrrole moiety could improve binding to bacterial efflux pumps, but direct comparisons are lacking.
- Fungi: Analogues with cyano groups (e.g., compound 4 in ) exhibit antifungal activity (MIC ≤250 μg/mL against Candida albicans). The target’s carbonitrile group may confer similar efficacy, though substituent positioning likely modulates potency.
Actividad Biológica
The compound 1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile , often referred to as Pyrido-benzimidazole , is a synthetic organic compound notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of Pyrido-benzimidazole features a pyrido[1,2-a]benzimidazole core with a piperazine and a dimethylpyrrole substituent. Its chemical formula is C20H25N5, and it exhibits properties that make it a candidate for various therapeutic applications.
Pyrido-benzimidazole's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. The structural components allow for:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways related to cell growth and survival.
Anticancer Activity
Recent studies have demonstrated that Pyrido-benzimidazole exhibits significant anticancer properties. For instance:
- In vitro Studies : The compound has been shown to suppress the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. A study indicated that treatment with Pyrido-benzimidazole resulted in a 50% reduction in cell viability at concentrations as low as 10 µM over 48 hours .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
| A549 | 12 | Inhibition of migration |
Antimicrobial Properties
Pyrido-benzimidazole has also been evaluated for its antimicrobial activity:
- Bacterial Inhibition : It demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 20 |
Study on Monoclonal Antibody Production
In a significant study focusing on biopharmaceutical applications, Pyrido-benzimidazole was found to enhance monoclonal antibody (mAb) production in CHO cells. The addition of the compound resulted in:
- Increased mAb Yield : The yield increased by approximately 50% compared to control cultures.
- Improved Cell Viability : Viability rates remained above 90% throughout the culture period .
This study highlights the potential of Pyrido-benzimidazole in optimizing bioprocesses for therapeutic protein production.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of Pyrido-benzimidazole. Variations in the substituents on the piperazine and pyrrole rings have been explored:
- Dimethyl Substituents : The presence of dimethyl groups on the pyrrole ring significantly enhances bioactivity compared to unsubstituted analogs .
Comparative Analysis
A comparative analysis with similar compounds reveals that modifications in side chains can lead to variations in potency and selectivity against specific biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrido[1,2-a]benzimidazole core via cyclization, followed by piperazine substitution and functionalization of the pyrrole moiety. Key steps include:
- Cyclization : Use of 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aldehydes in a one-pot multicomponent reaction (similar to methods in ).
- Piperazine functionalization : Alkylation or acylation under controlled pH (e.g., ammonium acetate buffer at pH 6.5) to ensure regioselectivity .
- Purification : Precipitation from reaction media (e.g., ethanol or dichloromethane) minimizes column chromatography, improving yield and purity .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : For confirming substitution patterns on the piperazine and pyrrole rings .
- HPLC : To assess purity (>98%) and monitor reaction progress .
- TOF-MS : For accurate mass determination, especially given the compound’s high molecular weight .
- Thermal analysis (TGA/DSC) : To evaluate stability under storage conditions .
Q. What pharmacological targets or mechanisms are hypothesized for this compound based on structural analogs?
- Methodological Answer : Structural analogs (e.g., pyrido[1,2-a]benzimidazole derivatives) suggest potential kinase inhibition or receptor modulation. Key approaches include:
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) to identify antiproliferative activity .
- Molecular docking : Compare binding affinity with known kinase inhibitors (e.g., EGFR or VEGFR) to prioritize targets .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
- Degradation profiling : Use LC-MS to identify breakdown products and optimize storage (e.g., desiccated, -20°C) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity and selectivity?
- Methodological Answer :
- Quantum chemical calculations : Predict reaction pathways for functional group modifications (e.g., ICReDD’s reaction path search methods) .
- Docking simulations : Use AutoDock Vina or Schrödinger to refine substituents (e.g., propyl vs. methyl groups) for target specificity .
Q. What strategies resolve contradictions between structure-activity relationship (SAR) data and in vivo efficacy?
- Methodological Answer :
- Meta-analysis : Compare datasets from multiple analogs to identify outliers (e.g., discrepancies in logP vs. bioavailability) .
- In vivo pharmacokinetics : Measure plasma concentration-time profiles to reconcile SAR predictions with experimental outcomes .
Q. How can experimental design (DoE) optimize reaction conditions for scaled synthesis?
- Methodological Answer :
- Fractional factorial design : Screen variables (temperature, solvent, catalyst) to maximize yield .
- Response surface methodology : Model interactions between pH and reaction time for piperazine functionalization .
Q. What advanced techniques improve reaction efficiency for introducing the 2,5-dimethylpyrrole moiety?
- Methodological Answer :
- Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., pyrrole alkylation) .
- Catalyst screening : Test Pd/C or Ni-based catalysts for C–N coupling reactions under mild conditions .
Q. How are degradation pathways elucidated for regulatory compliance?
- Methodological Answer :
- Forced degradation : Use acidic/alkaline hydrolysis, oxidation (H2O2), and photolysis to simulate stress conditions .
- Isotope labeling : Track degradation products via ¹³C-labeled intermediates .
Q. What structural modifications reduce off-target effects while maintaining potency?
- Methodological Answer :
- Bioisosteric replacement : Substitute the pyrrole ring with indole or thiophene to alter selectivity .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to modulate tissue distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
